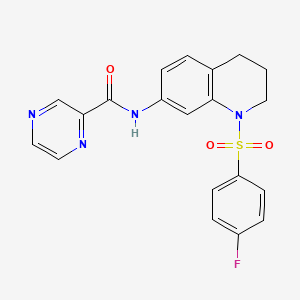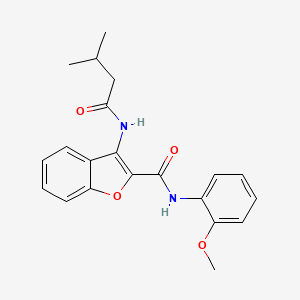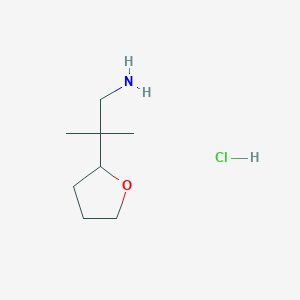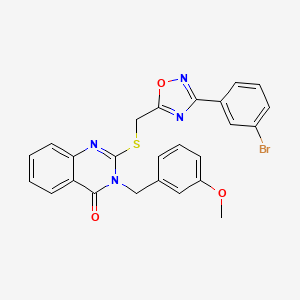
3-(3,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H18N4O3S and its molecular weight is 430.48. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Quinazoline derivatives and related compounds have been extensively synthesized and characterized for various scientific applications. For example, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their cytotoxic activity against cancer cell lines highlight the potential of quinazoline derivatives as anticancer agents (Deady et al., 2003). Another study on dibenzothiophene/oxide and quinoxaline/pyrazine derivatives emphasizes their use as electron-transport materials for organic light-emitting devices, showcasing the application of such compounds in materials science (Huang et al., 2006).
Biological Activities
The antimicrobial activity of new heterocyclic compounds, such as furothiazolo pyrimido quinazolinones, derived from visnagenone or khellinone, demonstrates the broad spectrum of biological activities of these compounds (Abu‐Hashem, 2018). Similarly, the synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents reflect the ongoing research into the therapeutic applications of quinazoline derivatives (Poorirani et al., 2018).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 1,2,4-oxadiazole and thiophene moieties. The final step involves the attachment of the 3,5-dimethylphenyl group to the quinazoline ring system.", "Starting Materials": [ "2-aminobenzoic acid", "3,5-dimethylbenzoyl chloride", "2-aminothiophene", "N,N-dimethylformamide", "thionyl chloride", "sodium azide", "sodium hydroxide", "acetic anhydride", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "potassium carbonate", "1,2-dichloroethane", "ethanol", "chloroform", "triethylamine", "methyl iodide", "sodium borohydride", "hydrochloric acid", "sodium sulfate", "magnesium sulfate", "diethyl ether", "water" ], "Reaction": [ "Synthesis of 2-aminobenzoic acid from anthranilic acid using sodium nitrite and sulfuric acid", "Synthesis of 2-(3,5-dimethylphenyl)quinazolin-4(3H)-one from 2-aminobenzoic acid and 3,5-dimethylbenzoyl chloride using potassium carbonate and 1,2-dichloroethane", "Synthesis of 3-(2-aminothiophen-3-yl)-1,2,4-oxadiazole from 2-aminothiophene, sodium azide, and acetic anhydride using acetic acid", "Synthesis of 3-(2-aminothiophen-3-yl)-1-((methylthio)methyl)-1,2,4-oxadiazole from 3-(2-aminothiophen-3-yl)-1,2,4-oxadiazole and thionyl chloride using N,N-dimethylformamide", "Synthesis of 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole from 3-(2-aminothiophen-3-yl)-1-((methylthio)methyl)-1,2,4-oxadiazole and sodium azide using ethanol", "Synthesis of 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole hydrochloride from 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole and hydrochloric acid using diethyl ether", "Synthesis of 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole thiocyanate from 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole hydrochloride and sodium thiocyanate using water", "Synthesis of 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole thiocyanate magnesium salt from 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole thiocyanate and magnesium sulfate using water", "Synthesis of 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole thiocyanate magnesium salt from 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole thiocyanate magnesium salt and diethyl ether", "Synthesis of 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole thiocyanate magnesium salt from 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole thiocyanate magnesium salt and chloroform", "Synthesis of 3-(3,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 2-(3,5-dimethylphenyl)quinazolin-4(3H)-one, 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole thiocyanate magnesium salt, and triethylamine using methyl iodide, sodium borohydride, sodium hydroxide, and sodium bicarbonate" ] } | |
CAS RN |
1206992-77-9 |
Molecular Formula |
C23H18N4O3S |
Molecular Weight |
430.48 |
IUPAC Name |
3-(3,5-dimethylphenyl)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H18N4O3S/c1-14-10-15(2)12-16(11-14)27-22(28)17-6-3-4-7-18(17)26(23(27)29)13-20-24-21(25-30-20)19-8-5-9-31-19/h3-12H,13H2,1-2H3 |
InChI Key |
XLVJGAVWNFAJGO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CS5)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B2431487.png)


![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2431491.png)
![ethyl 4-[[(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2431493.png)
![3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2431494.png)
![[(R)-beta-Methyl-4-methoxyphenethyl]amine](/img/structure/B2431495.png)


![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B2431500.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2431505.png)